Methyl 3-methyl-4-nitroisoxazole-5-carboxylate
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Overview
Description
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is an organic compound with the chemical formula C6H6N2O5. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate can be synthesized through multiple methods. One common synthetic route involves starting with 1-methylisoxazole-3-one as the initial material. This compound undergoes a reduction reaction in the presence of hydrogen gas and a catalyst, followed by a nucleophilic substitution reaction to introduce the carboxylate and nitro groups . Another method involves the cyclization of intermediates using hydroxylamine hydrochloride in methanolic conditions .
Chemical Reactions Analysis
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts, hydroxylamine hydrochloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The isoxazole ring structure also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate can be compared with other similar compounds, such as:
5-Nitroisoxazoles: These compounds share the isoxazole ring and nitro group but differ in their substituents and reactivity.
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: This compound has a similar isoxazole structure but includes additional functional groups that influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-methyl-4-nitro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-3-4(8(10)11)5(13-7-3)6(9)12-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPMQCAQKJDCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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